N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 136469-84-6
VCID: VC4191047
InChI: InChI=1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3
SMILES: CN(C)CCNCC1=CC=NC=C1
Molecular Formula: C10H17N3
Molecular Weight: 179.267

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine

CAS No.: 136469-84-6

Cat. No.: VC4191047

Molecular Formula: C10H17N3

Molecular Weight: 179.267

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine - 136469-84-6

Specification

CAS No. 136469-84-6
Molecular Formula C10H17N3
Molecular Weight 179.267
IUPAC Name N',N'-dimethyl-N-(pyridin-4-ylmethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3
Standard InChI Key QQSDZNWIOXPTLT-UHFFFAOYSA-N
SMILES CN(C)CCNCC1=CC=NC=C1

Introduction

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It is identified by the CAS number 136469-84-6. This compound is part of a broader class of ethane-1,2-diamine derivatives, which are known for their versatility in chemical synthesis and applications in various fields, including coordination chemistry and pharmaceutical research.

Synthesis and Preparation

The synthesis of N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridin-4-ylmethyl chloride in the presence of a base. This process is similar to other ethane-1,2-diamine derivatives, where nucleophilic substitution is the primary mechanism.

Coordination Chemistry

Compounds like N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine can act as ligands in coordination chemistry, forming complexes with metal ions. These complexes are useful in catalysis and other chemical processes. The presence of the pyridin-4-ylmethyl group may offer specific binding characteristics, making it suitable for applications where selectivity is crucial.

Pharmaceutical and Biological Applications

While specific biological activities of N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine are not widely documented, compounds with similar structures are often explored for their potential in medicinal chemistry. The ability to form stable complexes with metal ions could make it a candidate for metal-based drugs or therapeutic agents.

Safety and Handling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator